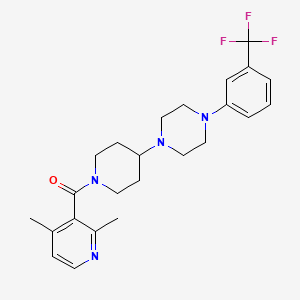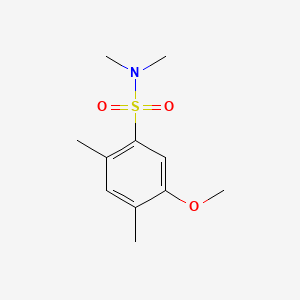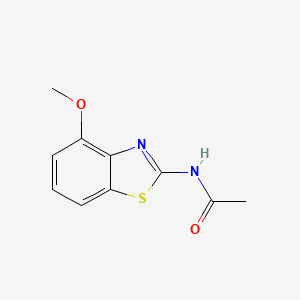
(2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone belongs to the family of organic compounds known as piperazines and pyridines. This compound is characterized by a pyridine ring substituted with dimethyl groups and a methanone group attached to a piperazine ring linked to a trifluoromethylphenyl group. Its intricate structure suggests potential utility in various fields, particularly in pharmaceuticals and advanced material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone typically begins with the preparation of the core pyridine and piperazine structures, followed by functional group modifications.
Initial Formation: : The core pyridine can be synthesized through methods like the Hantzsch pyridine synthesis.
Functionalization: : The 2,4-dimethyl substitution on the pyridine can be introduced using Friedel-Crafts alkylation.
Formation of the Piperazine Structure: : The piperazine ring with a trifluoromethylphenyl group is often prepared by nucleophilic substitution reactions.
Coupling Reactions: : The methanone linkage is achieved by coupling the functionalized piperazine and pyridine using reagents like carbonyldiimidazole under mild conditions.
Industrial Production Methods
Scaling up for industrial purposes might involve optimizing reaction conditions like temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are techniques often explored for efficiency and consistency in larger-scale productions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, affecting primarily the methyl groups on the pyridine ring.
Reduction: : Selective reduction could be performed on certain nitrogen or carbonyl functionalities.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in an acidic medium.
Reduction: : Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Halogenating agents or nucleophiles like alkoxides and amines, usually in polar aprotic solvents.
Major Products
Oxidation: : Conversion of methyl groups to carboxylic acids or alcohols.
Reduction: : Formation of alcohols or amines from carbonyl or nitro groups.
Substitution: : Formation of various alkylated or aminated derivatives.
Scientific Research Applications
Chemistry
The compound finds utility as an intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology
Its ability to interact with biological receptors makes it a candidate for studies in neuropharmacology, especially for its potential effects on the central nervous system.
Medicine
The compound's structure suggests potential as a lead compound in drug discovery, particularly in designing new therapeutics for neurological or psychological disorders.
Industry
In material science, such compounds are explored for their utility in creating advanced materials with specific electronic or photonic properties.
Mechanism of Action
The exact mechanism depends on its application, but in pharmacology, (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone likely interacts with G-protein-coupled receptors or ion channels, modulating their activity through binding to active sites, leading to altered cellular responses.
Comparison with Similar Compounds
Unique Features
The presence of a trifluoromethyl group adds lipophilicity and metabolic stability, distinguishing it from similar piperazine or pyridine derivatives.
List of Similar Compounds
(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)phenyl)methanone
2,4-Dimethyl-3-(piperidin-1-yl)pyridine
(3-(Trifluoromethyl)phenyl)(piperidin-1-yl)methanone
Each of these compounds shares structural motifs but differs in specific functional groups or ring systems, offering unique properties and applications.
Properties
IUPAC Name |
(2,4-dimethylpyridin-3-yl)-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N4O/c1-17-6-9-28-18(2)22(17)23(32)31-10-7-20(8-11-31)29-12-14-30(15-13-29)21-5-3-4-19(16-21)24(25,26)27/h3-6,9,16,20H,7-8,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLFPFICOYMBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(Furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2447948.png)
![1-(1,2-benzoxazol-3-yl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2447949.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/new.no-structure.jpg)
![tert-butyl N-[3-(2-aminophenyl)propyl]carbamate](/img/structure/B2447954.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2447955.png)
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2447956.png)

![3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole](/img/structure/B2447959.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2447962.png)
![rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2447963.png)
![7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2447964.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2447965.png)

